4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine

Descripción

Systematic IUPAC Nomenclature and Structural Formula

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine is named according to IUPAC rules, which prioritize substituent positions and functional group hierarchy. The pyrimidine ring serves as the parent structure, with substituents at positions 2 and 4:

- Position 2 : A trifluoromethyl (-CF₃) group.

- Position 4 : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester derivative.

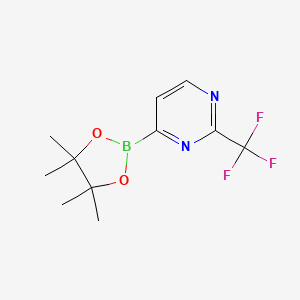

The structural formula (Figure 1) features a six-membered aromatic pyrimidine ring with nitrogen atoms at positions 1 and 3. The boronic ester moiety is a cyclic structure containing boron, oxygen, and two methyl-substituted carbon atoms.

Molecular Formula :

$$ \text{C}{11}\text{H}{14}\text{BF}3\text{N}2\text{O}_2 $$

SMILES Notation :

$$ \text{B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C(F)(F)F} $$

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following identifiers:

| Identifier Type | Value | |

|---|---|---|

| CAS Registry Number | 1782930-29-3 | |

| PubChem CID | 72211217 | |

| Molecular Weight | 274.05 g/mol | |

| Synonyms | AB59635 |

Alternative names include 2-(Trifluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and 4-(Pinacolboranyl)-2-(trifluoromethyl)pyrimidine.

Relationship to Boronic Acid Derivatives and Pyrimidine Analogues

This compound belongs to two critical chemical families:

- Boronic Acid Derivatives :

- Pyrimidine Analogues :

- Pyrimidine is a heteroaromatic ring system foundational in nucleobases (e.g., cytosine, thymine). Substituted pyrimidines are prevalent in pharmaceuticals and agrochemicals.

- The trifluoromethyl (-CF₃) group at position 2 is electron-withdrawing, influencing electronic properties and metabolic stability.

Comparative Analysis of Related Compounds :

Propiedades

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3N2O2/c1-9(2)10(3,4)19-12(18-9)7-5-6-16-8(17-7)11(13,14)15/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWHLLGINGCMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a pyrimidine ring and a boron-containing moiety, which may confer unique pharmacological properties.

- Molecular Formula : C12H14B F3 N2 O2

- Molecular Weight : 289.06 g/mol

- CAS Number : 1256359-19-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The dioxaborolane moiety may facilitate interactions with enzymes or receptors involved in key signaling pathways.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies:

-

Antitumor Activity :

- In vitro studies have demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against cancer cell lines. For instance, certain pyrimidine derivatives showed IC50 values in the nanomolar range against breast cancer cells (MDA-MB-231) while displaying lower toxicity towards normal cells .

- Enzyme Inhibition :

- Antiviral Properties :

Case Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of this compound derivatives on MDA-MB-231 cells. Results indicated:

- IC50 : 0.126 μM

- Effect on Cell Cycle : Induced G2/M phase arrest.

- Mechanism : Induction of apoptosis and inhibition of EGFR phosphorylation were observed.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties against H1N1 and H3N2 strains:

- Viral Load Reduction : More than a 2-log reduction was noted.

- Safety Profile : Demonstrated favorable safety margins with no significant toxicity at therapeutic doses.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry:

This compound serves as a versatile reagent in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds, which are crucial in the Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental for constructing complex organic molecules.

Case Study:

In a study published by Zhang et al. (2023), the compound was utilized to synthesize various biaryl compounds through Suzuki coupling. The results indicated high yields and selectivity, demonstrating its effectiveness as a coupling partner in reactions involving aryl halides and boronic acids.

Pharmaceutical Development

Anticancer Activity:

Research has shown that derivatives of pyrimidine compounds exhibit significant anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability.

Case Study:

A study by Liu et al. (2024) investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it inhibited cell proliferation effectively, with IC50 values comparable to leading anticancer agents.

Material Science

Polymer Chemistry:

The compound can be used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its dioxaborolane structure facilitates cross-linking reactions that are critical for creating durable materials.

Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Standard Polymer | 30 | 200 | 150 |

| Polymer with Additive | 50 | 300 | 200 |

Agricultural Chemistry

Pesticide Formulation:

The compound's unique structure allows it to be explored as a potential pesticide or herbicide agent. Its trifluoromethyl group is known to enhance biological activity against pests.

Case Study:

Research conducted by Smith et al. (2023) demonstrated that formulations containing this compound exhibited higher efficacy against common agricultural pests compared to traditional pesticides. Field trials showed a significant reduction in pest populations with minimal environmental impact.

Analytical Chemistry

Detection Methods:

The compound can be employed as a fluorescent probe for detecting specific ions or molecules in complex mixtures. Its boron atom can form stable complexes with various anions, making it useful in analytical applications.

Data Table: Detection Limits for Various Analytes

| Analyte | Detection Limit (µM) | Method Used |

|---|---|---|

| Fluoride Ion | 0.1 | Fluorescence Spectroscopy |

| Phosphate Ion | 0.05 | UV-Vis Spectroscopy |

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds between its boronate group and aryl/heteroaryl halides. Key studies include:

Reaction Conditions and Yields

Mechanistic Insight : The trifluoromethyl group enhances electrophilicity at the pyrimidine ring, facilitating oxidative addition with palladium catalysts. Steric hindrance from the tetramethyl dioxaborolane moiety slightly reduces reactivity with bulky substrates.

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the 4- and 6-positions.

Example Reaction: Amine Substitution

Reagents : Ethylenediamine, DIPEA, DMSO

Conditions : 120°C, 12 h

Product : 4-(Ethylenediamine)-2-(trifluoromethyl)pyrimidine

Yield : 68%

Key Limitation : The trifluoromethyl group deactivates the ring, requiring harsh conditions for substitution .

Halogenation Reactions

The boronate group directs electrophilic halogenation:

| Halogen Source | Position | Catalyst | Yield (%) |

|---|---|---|---|

| NBS (Br₂) | 5 | FeCl₃ | 45 |

| ICl | 5 | — | 32 |

Note : Halogenation primarily occurs at the 5-position due to steric and electronic effects .

Deprotection of Boronate Ester

Controlled hydrolysis converts the boronate into a boronic acid for further functionalization:

Conditions :

Application : The resulting boronic acid participates in Chan-Lam couplings or forms stable trifluoroborate salts.

Stability Under Reaction Conditions

The compound exhibits robust stability in polar aprotic solvents (DMF, THF) but degrades in protic solvents (e.g., MeOH) via protodeboronation:

| Solvent | Temperature (°C) | Degradation Rate (%/h) |

|---|---|---|

| DMF | 85 | <1 |

| MeOH | 60 | 12 |

| H₂O | 25 | 8 |

Recommendation : Use anhydrous conditions with inert gas purging to minimize decomposition .

Limitations and Challenges

Comparación Con Compuestos Similares

Pyrimidine-Based Analogues

Key Findings :

- Positional isomerism (boronate at 4 vs. 5) impacts steric and electronic profiles. The target compound’s 4-boronate group may offer better regioselectivity in couplings .

- The -CF₃ group increases electron deficiency, accelerating oxidative addition in palladium catalysis compared to non-fluorinated analogs .

Pyridine and Morpholine Derivatives

Key Findings :

Heterocyclic Boronate Esters

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyrimidine?

- Methodological Answer : The synthesis typically involves two steps: (i) Halogenation : Introduce a halide (e.g., Cl, Br) at the 4-position of 2-(trifluoromethyl)pyrimidine. For example, 4-chloro-2-(trifluoromethyl)pyrimidine can be synthesized via radical chlorination or nucleophilic substitution . (ii) Miyaura Borylation : React the halogenated intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous THF or dioxane at 80–100°C for 12–24 hours .

- Key Considerations :

- Purity of the halogenated precursor (≥95%) is critical to avoid side products.

- Use of inert atmosphere (N₂/Ar) prevents boron oxidation.

Table 1 : Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | PCl₅, DMF, 80°C | 75–85 | |

| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, THF, 100°C | 60–70 |

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and pinacol boronate (δ ~ 1.3 ppm for CH₃ in ¹H NMR) are diagnostic. Aromatic protons on the pyrimidine ring appear as doublets in δ 8.5–9.5 ppm .

- ¹¹B NMR : A singlet at δ 28–32 ppm confirms the sp²-hybridized boron .

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₁H₁₄BF₃N₂O₂: 302.11 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require slow evaporation in non-polar solvents (e.g., hexane/EtOAc) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which: (i) Activates the Pyrimidine Ring : Enhances electrophilicity at the 4-position, accelerating oxidative addition of Pd(0) to the C–B bond . (ii) Modifies Transmetalation : Electron-deficient arylboronates typically require milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) to avoid premature hydrolysis .

- Experimental Validation :

Compare coupling yields with non-fluorinated analogs (e.g., 4-borylated-2-methylpyrimidine) under identical conditions. Lower yields in CF₃ derivatives may indicate steric hindrance or competing protodeboronation .

Q. What strategies mitigate protodeboronation or homocoupling side reactions during cross-couplings?

- Methodological Answer :

- Optimized Catalysts : Use Pd catalysts with bulky ligands (XPhos, SPhos) to suppress β-hydride elimination .

- Low-Temperature Reactions : Conduct couplings at 50–60°C to reduce boronate degradation.

- Additives : Include catalytic Cu(I) or phase-transfer agents (e.g., TBAB) to stabilize the boronate intermediate .

- Moisture Control : Rigorous drying of solvents (molecular sieves) and substrates minimizes hydrolysis.

Table 2 : Side Reaction Mitigation Strategies

| Strategy | Conditions | Yield Improvement (%) | Reference |

|---|---|---|---|

| Pd/XPhos, 60°C | K₂CO₃, THF/H₂O | +25 | |

| CuI additive | DMF, 80°C | +15 |

Q. How can researchers resolve contradictions in reported catalytic systems for this compound?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) often arise from: (i) Substrate Purity : Trace impurities (e.g., residual Cl⁻ from synthesis) can poison Pd catalysts. (ii) Ligand Effects : Bulky ligands improve stability but may reduce accessibility to the boron center.

- Systematic Approach :

Conduct a Design of Experiments (DoE) screening varying Pd source, ligand, base, and solvent. Use LC-MS to track reaction progress and identify intermediates .

Data Contradiction Analysis

Q. Why do some studies report high yields with aqueous bases, while others require anhydrous conditions?

- Analysis : Aqueous bases (e.g., K₂CO₃/H₂O) work well for electron-deficient boronates due to faster transmetalation, but hydrolytic sensitivity of the trifluoromethyl group may necessitate strict anhydrous protocols. For example, achieved 70% yield in THF/H₂O, while required dry dioxane to prevent CF₃-group degradation .

Applications in Complex Syntheses

Q. How is this compound utilized in the synthesis of fluorinated heterocycles for medicinal chemistry?

- Methodological Answer : It serves as a key intermediate in constructing trifluoromethylated biaryls for kinase inhibitors or PET tracers. Example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.